

what is the structure of 1-(4-Cyanophenyl)guanidine

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Compound of Interest

Compound Name: 1-(4-Cyanophenyl)guanidine

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Technical Guide: 1-(4-Cyanophenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **1-(4-Cyanophenyl)guanidine**, a key intermediate in the synthesis of antiviral medications. The guide details its chemical structure, physicochemical properties, synthesis protocols, and its role in the formation of active pharmaceutical ingredients.

Chemical Structure and Properties

1-(4-Cyanophenyl)guanidine is an organic compound featuring a guanidine group attached to a 4-cyanophenyl moiety.^[1] Its chemical structure is foundational to its reactivity and utility as a synthetic building block.

Structure:

- Molecular Formula: C₈H₈N₄^{[1][2]}
- IUPAC Name: (4-cyanophenyl)guanidine
- CAS Number: 5637-42-3^[1]

A summary of its key physicochemical and spectral properties is presented in Table 1.

Table 1: Physicochemical and Spectral Data for **1-(4-Cyanophenyl)guanidine**

Property	Value	Source
Molecular Weight	160.18 g/mol	[1]
Melting Point	210-214 °C (decomposes)	[2]
Appearance	White to off-white crystalline powder	[2]
Mass Spectrometry (ESI-MS)	$[\text{M}+\text{H}]^+ = 161.0828 \text{ m/z}$	[1]
^1H NMR	Expected signals for aromatic protons and guanidinyl protons.	
^{13}C NMR	Expected signals for aromatic carbons, nitrile carbon, and guanidinyl carbon.	
FTIR	Expected characteristic peaks for N-H, C≡N, and C=N stretching.	

Experimental Protocols

Synthesis of **1-(4-Cyanophenyl)guanidine**

A common and effective method for the synthesis of **1-(4-Cyanophenyl)guanidine** involves the reaction of 4-aminobenzonitrile with cyanamide in the presence of an acid catalyst.

Materials:

- 4-aminobenzonitrile
- Cyanamide (50% aqueous solution)
- Concentrated Nitric Acid
- Methanol

- Methyl tert-butyl ether (MTBE)
- Acetone
- Water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating
- Ice bath
- Büchner funnel and flask
- Filter paper

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 100 g of 4-aminobenzonitrile in 500 mL of methanol.
- **Acidification:** Cool the solution to 10-15 °C using an ice bath. Slowly add 161 mL of concentrated nitric acid to the stirred solution.
- **Addition of Cyanamide:** To this acidic solution, add 65.6 mL of a 50% aqueous solution of cyanamide.
- **Reaction:** Heat the reaction mixture to 65 °C and maintain this temperature for 8 hours with continuous stirring.
- **Precipitation:** After the reaction is complete, cool the mixture to 0 °C in an ice bath. Add 500 mL of methyl tert-butyl ether to precipitate the product.
- **Isolation and Purification:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid sequentially with water and then acetone.

- Drying: Dry the purified solid to obtain **1-(4-Cyanophenyl)guanidine**.

Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Intermediate for Rilpivirine)

1-(4-Cyanophenyl)guanidine is a crucial precursor for the synthesis of the antiretroviral drug Rilpivirine. A key step is the formation of the pyrimidine ring system.

Materials:

- **1-(4-Cyanophenyl)guanidine**
- Diethyl 2-(ethoxymethylene)malonate
- N-Methyl-2-pyrrolidone (NMP)
- Sodium Acetate (NaOAc)
- Water
- Acetic Acid
- Phosphorus oxychloride (POCl_3)
- Reaction vessel suitable for high temperatures
- Reflux condenser

Procedure:

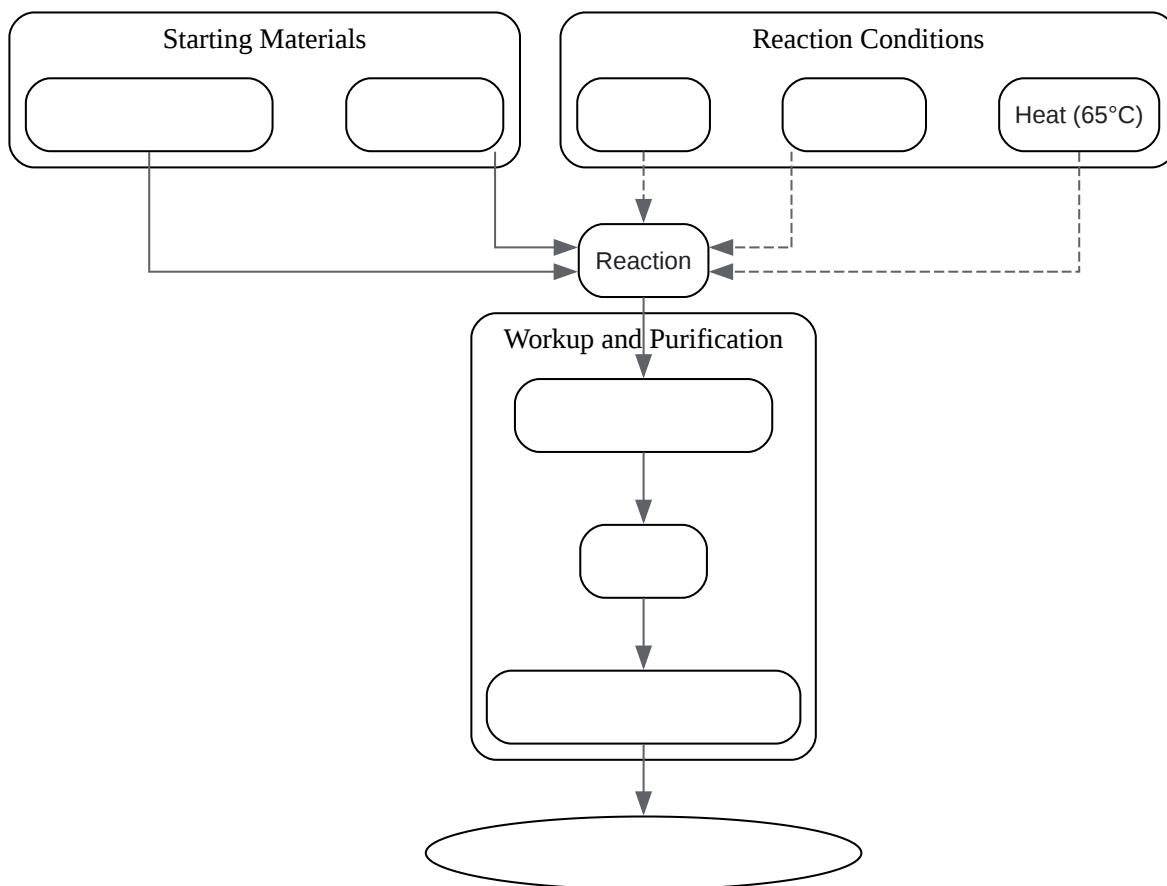
- Cyclization: In a reaction vessel, combine **1-(4-Cyanophenyl)guanidine**, diethyl 2-(ethoxymethylene)malonate, and sodium acetate in N-Methyl-2-pyrrolidone (NMP). Heat the mixture to 100 °C for 1 hour.
- Hydrolysis and Decarboxylation: To the reaction mixture, add water and acetic acid. Heat the mixture to 130-160 °C to facilitate hydrolysis and decarboxylation, yielding 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.

- Chlorination: After cooling, treat the intermediate with phosphorus oxychloride (POCl_3) and heat to reflux for 20 minutes to convert the hydroxyl group to a chlorine atom, affording the desired product, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.

Mandatory Visualizations

Synthesis Workflow of 1-(4-Cyanophenyl)guanidine

The following diagram illustrates the key steps in the synthesis of **1-(4-Cyanophenyl)guanidine**.

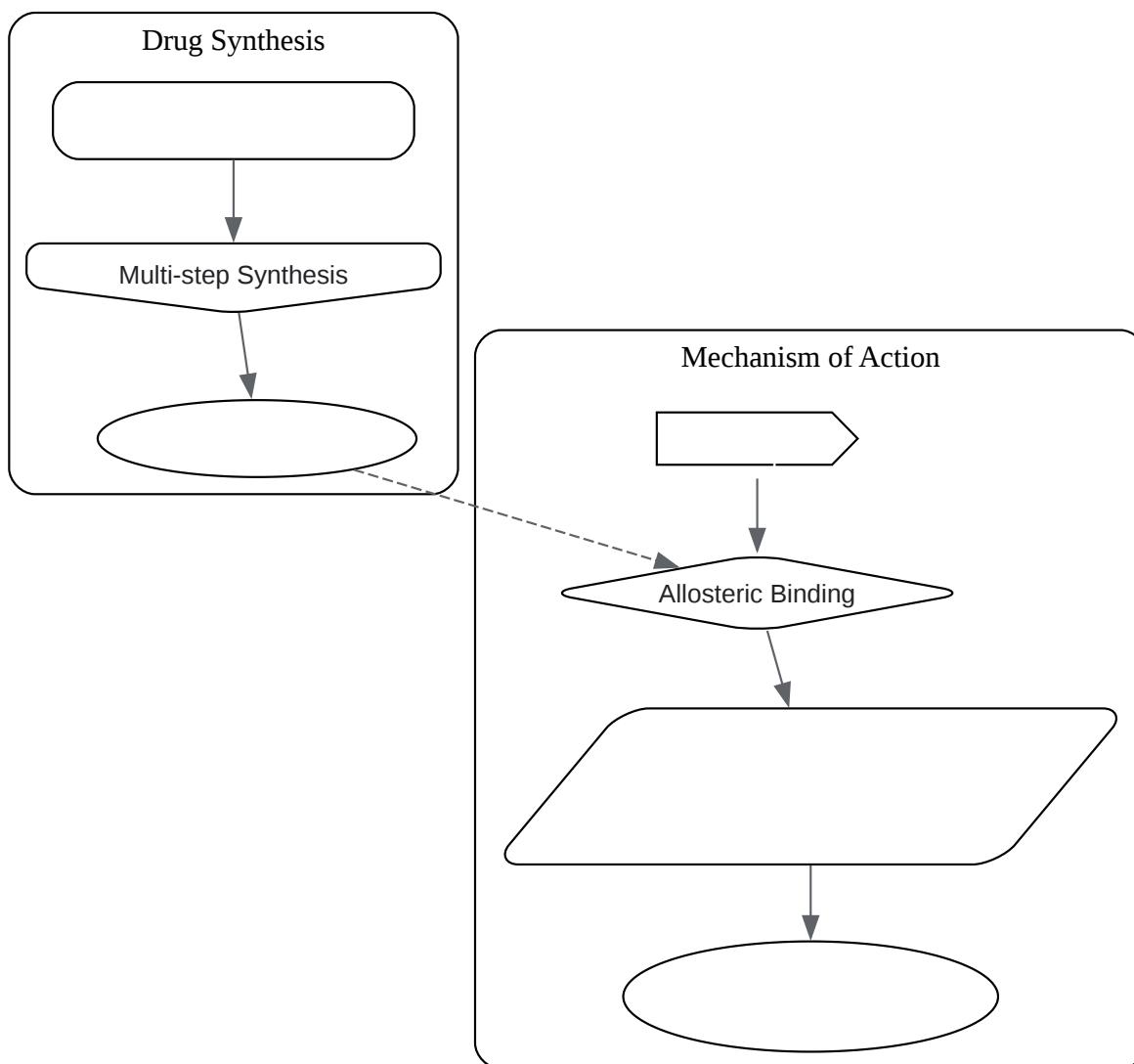


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Caption: Synthesis workflow for **1-(4-Cyanophenyl)guanidine**.

Role in Antiviral Drug Synthesis

1-(4-Cyanophenyl)guanidine is a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine. The mechanism of action of these drugs involves the allosteric inhibition of the HIV-1 reverse transcriptase enzyme.



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Caption: Role of **1-(4-Cyanophenyl)guanidine** in NNRTI synthesis and action.

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